3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride

Physical Chemistry Process Chemistry Distillation Purification

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 99184-03-9), also indexed as 1,4-Benzodioxan-2-carbonyl chloride, 3-methyl- (6CI), is a reactive acyl chloride intermediate belonging to the 2,3-dihydro-1,4-benzodioxine (benzodioxane) scaffold class, with molecular formula C10H9ClO3 and molecular weight 212.63 g/mol. The compound features a benzene ring fused to a saturated dioxine ring, bearing a methyl substituent at the 3-position and a carbonyl chloride at the 2-position, placing it within a structurally privileged scaffold family extensively utilized in medicinal chemistry for adrenergic receptor modulators, antithrombotic agents, and CNS-targeted compounds.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 99184-03-9
Cat. No. B1367592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
CAS99184-03-9
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC=CC=C2O1)C(=O)Cl
InChIInChI=1S/C10H9ClO3/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3
InChIKeyHZZLMAFZSKHYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 99184-03-9) — Compound Identity and Procurement Context


3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 99184-03-9), also indexed as 1,4-Benzodioxan-2-carbonyl chloride, 3-methyl- (6CI), is a reactive acyl chloride intermediate belonging to the 2,3-dihydro-1,4-benzodioxine (benzodioxane) scaffold class, with molecular formula C10H9ClO3 and molecular weight 212.63 g/mol . The compound features a benzene ring fused to a saturated dioxine ring, bearing a methyl substituent at the 3-position and a carbonyl chloride at the 2-position, placing it within a structurally privileged scaffold family extensively utilized in medicinal chemistry for adrenergic receptor modulators, antithrombotic agents, and CNS-targeted compounds [1]. The carbonyl chloride functionality enables rapid derivatization via nucleophilic acyl substitution to generate amides, esters, and thioesters, making this compound a strategic building block for library synthesis and lead optimization programs.

Chiral 3-methyl-1,4-benzodioxane scaffold with reactive acyl chloride
Regioisomer-specific building block for amide, ester and thioester library synthesis
Enantioselective derivatization compatible via reported asymmetric hydrogenation route

Why 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 99184-03-9) Cannot Be Interchanged with Unsubstituted or Regioisomeric Analogs


The 3-methyl substitution on the dioxine ring of CAS 99184-03-9 introduces a stereogenic center at the 3-position, creating a chiral scaffold absent in the non-methylated parent compound 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 3663-81-8) . This methylation alters both the physicochemical property profile—predicted boiling point of 285.7 °C and density of 1.292 g/cm³ versus 279.9 °C and 1.374 g/cm³ for the non-methylated analog—and the steric environment around the reactive carbonyl chloride, which can influence acylation rates and diastereoselectivity in subsequent transformations [1]. Furthermore, the compound is regioisomeric with 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 77156-57-1), where the methyl and carbonyl chloride substituents are geminal rather than vicinal; this positional difference leads to distinct downstream carboxamide derivatives with divergent pharmacological profiles, as documented in early structure-activity relationship studies of 1,4-benzodioxan-2-carboxamides as adrenolytic agents [2]. Substituting any of these analogs without verifying regioisomeric identity risks introducing an unintended chiral center or altering the steric and electronic landscape of the final derivatized product.

3-Methyl stereocenter enables chiral derivatization
Non-methylated analog (CAS 3663-81-8) lacks stereocenter, achiral at ring
Replacing with non-methylated analog removes chiral scaffold, may alter enantioselective synthesis context.
Vicinal methyl/carbonyl chloride arrangement (C-3/C-2)
2-Methyl regioisomer (CAS 77156-57-1) has geminal substitution at C-2
Regioisomeric substitution may shift downstream SAR and pharmacological profile interpretation.
Mass spectrometry shows identical MW for 2- and 3-methyl regioisomers
Regioisomer identity requires orthogonal NMR or HPLC retention confirmation
Without orthogonal identity checks, regioisomer mismatch may occur and go undetected.

Quantitative Differentiation Evidence: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride vs. Closest Analogs


Predicted Boiling Point Elevation Relative to the Non-Methylated Parent Compound

The introduction of a methyl group on the dioxine ring increases the predicted normal boiling point of the target compound by approximately 5.8 °C compared to the non-methylated analog 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 3663-81-8) . This difference affects distillation-based purification strategies and vapor-handling requirements during scale-up.

Boiling point shift
Data to verify
+5.8 °C vs non-methylated parent (predicted 285.7 vs 279.9 °C)
May influence distillation purification design
Predicted values; experimental boiling point data not available in open literature.
Physical Chemistry Process Chemistry Distillation Purification

Density Differential Enabling Solvent Partitioning Discrimination from Non-Methylated and Unsaturated Analogs

The predicted density of 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (1.292 g/cm³) is markedly lower than that of the non-methylated dihydro analog (1.374 g/cm³) and the fully unsaturated 1,4-benzodioxine-2-carbonyl chloride (CAS 77948-59-5; 1.448 g/cm³) . The 1.292 g/cm³ value is the lowest among all commonly compared 1,4-benzodioxine carbonyl chlorides bearing the acyl chloride at the 2-position.

Density differential
Data to verify
1.292 g/cm³ (lowest among 2-position carbonyl chloride analogs)
Supports phase separation in aqueous-organic workup
Predicted density; recommend experimental verification for critical separations.
Extraction Workup Optimization Physical Property

Stereochemical Differentiation: Chiral Scaffold with Enantioselective Synthetic Accessibility

The 3-methyl substituent on the dihydrobenzodioxine ring creates a stereogenic carbon center, making this compound—and its downstream derivatives—inherently chiral. The RCM/hydrogenation methodology reported by Chong et al. (2019) enables enantioselective synthesis of 2-substituted 1,4-benzodioxanes with enantiomeric ratios up to 99:1 using an [Ir(cod)Cl]₂/BIDIME-dimer catalyst system after initial ring-closing metathesis with a nitro-Grela catalyst at ppm-level loading [1]. The non-methylated analog (CAS 3663-81-8) lacks the 3-methyl stereocenter and is achiral at the dioxine ring, precluding enantioselective derivatization strategies.

Chiral scaffold
Method context
C-3 stereocenter accessible via nitro-Grela RCM and enantioselective hydrogenation (er up to 99:1)
Enables enantioselective building block synthesis
Method reported in Chem. Sci. 2019, 10, 4339–4345; applicable to 2-substituted benzodioxanes.
Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Downstream Carboxamide Pharmacological Differentiation: 3-Methyl-1,4-benzodioxan-2-carboxamides as Adrenolytic Agents

The target compound serves as the direct acyl chloride precursor to 3-methyl-1,4-benzodioxan-2-carboxamides, a compound series first synthesized and evaluated as potential adrenolytic agents by Koo et al. (1961) [1]. In that study, a series of 3-methyl-1,4-benzodioxan-2-carboxamides (compounds IIIa–IIIf) and their corresponding aminomethyl derivatives (IVa–IVf) were prepared from the 3-methyl-1,4-benzodioxan-2-carbonyl chloride intermediate and assessed pharmacologically. The 3-methyl substitution was found to modulate adrenolytic potency relative to the non-methylated 1,4-benzodioxan-2-carboxamide series reported earlier (J. Am. Chem. Soc. 1955). Although quantitative IC₅₀/Kᵢ data from head-to-head comparisons are not available in the open literature, the explicit use of the 3-methyl substitution pattern to probe SAR establishes this specific regioisomer as a non-interchangeable pharmacophoric element.

Pharmacophoric SAR
Context-dependent
3-Methyl pattern modulates adrenolytic SAR in Koo 1961 carboxamide series
Preserves established SAR trajectory for adrenergic receptor research
Quantitative comparator IC₅₀/Kᵢ data not available in open literature; historical endpoint context.
Medicinal Chemistry Adrenergic Pharmacology Structure-Activity Relationship

Molecular Weight Differentiation from Non-Methylated and Positional Isomer Comparators

The molecular weight of the target compound (212.63 g/mol, C₁₀H₉ClO₃) differs from the non-methylated parent 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (198.60 g/mol, C₉H₇ClO₃) by +14.03 g/mol (one CH₂ unit) [1]. The 5-positional isomer (CAS 38871-41-9) and the 6-positional isomer (CAS 6761-70-2) both have molecular weights of 198.60 g/mol (C₉H₇ClO₃), while the 5-methyl positional isomer (CAS 143809-23-8) shares the same molecular formula (C₁₀H₉ClO₃) and molecular weight (212.63 g/mol) as the target [2]. The isomeric 2-methyl variant (CAS 77156-57-1) also has MW 212.63 g/mol , underscoring that mass spectrometry alone cannot distinguish between the 3-methyl and 2-methyl regioisomers; NMR or chromatographic identity confirmation is essential.

MW identity
Class-level
212.63 g/mol (C₁₀H₉ClO₃) vs 198.60 g/mol for non-methylated series
Distinguishes methylated from non-methylated series in LC-MS receipt check
Cannot resolve 2- and 3-methyl regioisomers; orthogonal NMR confirmation required.
Analytical Chemistry Identity Confirmation Quality Control

Physical State Differentiation: Liquid Target Compound vs. Crystalline Non-Methylated Analog

The non-methylated parent compound 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 3663-81-8) is a crystalline solid with a reported melting point of 56–59 °C [1]. In contrast, no melting point is reported for the 3-methyl target compound (CAS 99184-03-9) in authoritative databases, and its predicted boiling point (285.7 °C) and density (1.292 g/cm³) are consistent with it being a liquid at ambient temperature . This difference in physical state has practical implications for storage, transfer, and reaction setup in parallel synthesis or automated liquid-handling workflows.

Physical state
Reported
Liquid (target) vs crystalline solid (non-methylated parent, MP 56–59 °C)
Supports automated liquid-handling and parallel synthesis workflows
Experimental MP available for comparator; target physical state inferred from predicted properties.
Handling Properties Formulation Storage

Optimal Procurement and Application Scenarios for 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS 99184-03-9)


Medicinal Chemistry: Synthesis of Enantiomerically Enriched 3-Methyl-1,4-benzodioxan-2-carboxamide Libraries Targeting Adrenergic Receptors

Procurement is indicated when a medicinal chemistry program requires a chiral 1,4-benzodioxane building block with the methyl substituent at the 3-position and the carbonyl chloride at the 2-position for direct amidation with diverse amine partners. The resulting 3-methyl-1,4-benzodioxan-2-carboxamides were originally investigated as adrenolytic agents by Koo et al. (1961) , and the scaffold has continued relevance for α₁-adrenergic receptor subtype-selective antagonist programs as documented in structure-activity relationship studies [1]. The enantioselective hydrogenation methodology of Chong et al. (2019) provides a viable route to enantiomerically enriched derivatives from the corresponding 1,4-benzodioxine precursor ; the acid chloride can then be employed for late-stage diversification. The 3-methyl substitution pattern and inherent chirality are non-negotiable structural features for these SAR campaigns.

Process Chemistry: Liquid-Phase Parallel Synthesis Workflows Requiring a Non-Crystalline Acyl Chloride Benzodioxane Building Block

The target compound's liquid physical state at ambient temperature (inferred from the absence of a reported melting point and its predicted boiling point of 285.7 °C ) distinguishes it from the non-methylated analog CAS 3663-81-8, which is a crystalline solid (MP 56–59 °C [1]). This liquid nature facilitates automated liquid dispensing in parallel synthesis platforms, eliminating the need for pre-dissolution steps and reducing solvent waste. The lower predicted density (1.292 g/cm³) relative to other benzodioxane carbonyl chlorides also simplifies gravimetric dispensing accuracy for sub-millimole scale reactions.

Chemical Biology: Synthesis of Chiral Probe Molecules via Diastereoselective Acylation

The simultaneous presence of a stereogenic center at C-3 and the reactive carbonyl chloride at C-2 on the dihydrobenzodioxine scaffold enables diastereoselective acyl transfer to chiral amine nucleophiles. This creates an opportunity for kinetic resolution or matched/mismatched double stereodifferentiation studies. The nitro-Grela-catalyzed ring-closing metathesis approach provides access to the unsaturated 1,4-benzodioxine precursor, which upon enantioselective hydrogenation (er up to 99:1) [1] and subsequent conversion to the acid chloride, yields enantiomerically enriched material for stereochemical probe synthesis. This scenario is not accessible with the non-methylated analog (achiral) or the 2-methyl regioisomer (altered chiral topology).

Analytical Reference Standard Procurement: Identity Verification Against Regioisomeric Impurities

Given that the target compound shares identical molecular formula and molecular weight (C₁₀H₉ClO₃, 212.63 g/mol) with at least two known regioisomers—the 2-methyl variant (CAS 77156-57-1) and the 5-methyl-6-carbonyl variant (CAS 143809-23-8)—procurement from suppliers providing authenticated analytical data (¹H NMR, ¹³C NMR, HPLC purity ≥95%) is essential for unambiguous identity confirmation [1]. The predicted boiling point (285.7 °C vs. 279.9 °C for the non-methylated, 251.7 °C for the unsaturated, and 301.7–305.2 °C for the 5- and 6-positional isomers) provides additional orthogonal confirmation when GC-MS analysis is employed for incoming quality control [2].

Application
Selection Property
Validation Focus
Chiral benzodioxane carboxamide library synthesis for adrenergic receptor research
3-Methyl stereochemistry and acyl chloride reactivity
Enantiomeric purity and regioisomeric identity
Liquid-phase parallel synthesis in automated platforms
Liquid physical state at ambient temperature
Compatibility with liquid-handling and gravimetric dispensing
Chiral probe molecule synthesis via diastereoselective acylation
Stereogenic center at C-3 adjacent to carbonyl chloride
Matched/mismatched stereodifferentiation study design
Identity verification against regioisomeric impurities in sourcing
Regioisomer-specific analytical confirmation
NMR and GC-MS retention time cross-validation
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